molecular formula C14H15N7OS B2617386 N,4-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-5-carboxamide CAS No. 2197902-60-4

N,4-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-5-carboxamide

Cat. No. B2617386
CAS RN: 2197902-60-4
M. Wt: 329.38
InChI Key: WJCMQGZMOWLZQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,4-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H15N7OS and its molecular weight is 329.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Research has been conducted on the synthesis and evaluation of certain derivatives of the imidazo- and v-triazolo[4,5-d]pyridazine ring systems against human carcinomas and lung carcinoma, in vitro. This includes the preparation of 4-alkylamino and 4-arylalkylamino derivatives, showcasing the compound's relevance in developing potential anticancer agents (Chen et al., 1982).

Antitumor Activity

Studies have been performed on the antitumor activity and pharmacokinetics of certain triazolopyrimidine and tetrazinone derivatives, indicating their potential as alternatives to existing anticancer drugs. This includes the investigation of compounds like 8-carbamoyl-3-methylimidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, which exhibited good activity against various leukemias and melanomas (Stevens et al., 1987).

Novel Synthesis Approaches

Research into novel synthesis approaches for creating derivatives of triazolo[4,3-a]pyrimidin-5(1H)-one and related compounds has been explored, further highlighting the chemical versatility and potential utility of these compounds in medicinal chemistry and drug design (Farghaly, 2008).

Antimicrobial Activities

The synthesis of new thieno and furopyrimidine derivatives and their antimicrobial activities have been investigated, demonstrating the compound's potential applications in addressing bacterial and fungal infections (Hossain & Bhuiyan, 2009).

properties

IUPAC Name

N,4-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7OS/c1-9-13(23-8-15-9)14(22)19(2)10-5-20(6-10)12-4-3-11-17-16-7-21(11)18-12/h3-4,7-8,10H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCMQGZMOWLZQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N(C)C2CN(C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,4-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-5-carboxamide

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